molecular formula C17H16N8 B15118787 1-{Imidazo[1,2-b]pyridazin-6-yl}-4-{pyrido[3,4-d]pyrimidin-4-yl}piperazine

1-{Imidazo[1,2-b]pyridazin-6-yl}-4-{pyrido[3,4-d]pyrimidin-4-yl}piperazine

货号: B15118787
分子量: 332.4 g/mol
InChI 键: FSZSTSUVHZZDBJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-{Imidazo[1,2-b]pyridazin-6-yl}-4-{pyrido[3,4-d]pyrimidin-4-yl}piperazine is a complex heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes an imidazo[1,2-b]pyridazine moiety and a pyrido[3,4-d]pyrimidinyl group linked through a piperazine ring. The presence of these fused ring systems imparts the compound with distinct chemical and biological properties, making it a valuable candidate for drug development and other scientific research applications.

准备方法

The synthesis of 1-{Imidazo[1,2-b]pyridazin-6-yl}-4-{pyrido[3,4-d]pyrimidin-4-yl}piperazine typically involves multi-step synthetic routes. One common method includes the following steps:

    Formation of the Imidazo[1,2-b]pyridazine Core: This can be achieved through a condensation reaction between a suitable pyridazine derivative and an imidazole precursor under acidic or basic conditions.

    Synthesis of the Pyrido[3,4-d]pyrimidinyl Group: This involves the cyclization of appropriate pyrimidine and pyridine derivatives, often using a catalyst such as palladium or copper.

    Coupling Reaction: The final step involves the coupling of the imidazo[1,2-b]pyridazine core with the pyrido[3,4-d]pyrimidinyl group via a piperazine linker. This can be facilitated by using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

化学反应分析

1-{Imidazo[1,2-b]pyridazin-6-yl}-4-{pyrido[3,4-d]pyrimidin-4-yl}piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the imidazo[1,2-b]pyridazine or pyrido[3,4-d]pyrimidinyl moieties.

科学研究应用

1-{Imidazo[1,2-b]pyridazin-6-yl}-4-{pyrido[3,4-d]pyrimidin-4-yl}piperazine has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.

    Medicine: It has shown potential as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory disorders.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemical entities.

作用机制

The mechanism of action of 1-{Imidazo[1,2-b]pyridazin-6-yl}-4-{pyrido[3,4-d]pyrimidin-4-yl}piperazine involves its interaction with specific molecular targets and pathways. For instance, as a TAK1 inhibitor, the compound binds to the kinase domain of TAK1, preventing its activation and subsequent phosphorylation of downstream signaling molecules. This inhibition disrupts cellular processes such as growth, differentiation, and apoptosis, which are critical in the pathogenesis of diseases like multiple myeloma .

相似化合物的比较

1-{Imidazo[1,2-b]pyridazin-6-yl}-4-{pyrido[3,4-d]pyrimidin-4-yl}piperazine can be compared with other similar compounds, such as:

    Imidazo[1,2-b]pyridazine Derivatives: These compounds share the imidazo[1,2-b]pyridazine core but differ in their substituents, leading to variations in their biological activities and selectivity.

    Pyrido[3,4-d]pyrimidine Derivatives: These compounds have the pyrido[3,4-d]pyrimidine moiety and exhibit different pharmacological properties based on their functional groups.

    TAK1 Inhibitors: Other TAK1 inhibitors, such as takinib, have been studied for their efficacy in inhibiting TAK1 activity.

属性

分子式

C17H16N8

分子量

332.4 g/mol

IUPAC 名称

4-(4-imidazo[1,2-b]pyridazin-6-ylpiperazin-1-yl)pyrido[3,4-d]pyrimidine

InChI

InChI=1S/C17H16N8/c1-2-16(22-25-6-5-19-15(1)25)23-7-9-24(10-8-23)17-13-3-4-18-11-14(13)20-12-21-17/h1-6,11-12H,7-10H2

InChI 键

FSZSTSUVHZZDBJ-UHFFFAOYSA-N

规范 SMILES

C1CN(CCN1C2=NN3C=CN=C3C=C2)C4=NC=NC5=C4C=CN=C5

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。